molecular formula C16H22N2O3 B3019375 N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-methyloxalamide CAS No. 1209717-82-7

N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-methyloxalamide

Cat. No.: B3019375
CAS No.: 1209717-82-7
M. Wt: 290.363
InChI Key: GSVORLALJROPKO-UHFFFAOYSA-N
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Description

N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-methyloxalamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopentyl group attached to a methoxyphenyl ring, which is further connected to an oxalamide moiety. The presence of these functional groups contributes to its reactivity and versatility in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-methyloxalamide typically involves the reaction of 1-(4-methoxyphenyl)cyclopentylmethanol with oxalyl chloride to form the corresponding oxalyl chloride intermediate. This intermediate is then reacted with methylamine to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reactions are carried out at low temperatures to prevent decomposition of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-methyloxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl or 4-carbonylphenyl derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-methyloxalamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-methyloxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(4-methylbenzyl)oxalamide
  • N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Uniqueness

N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-methyloxalamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities, chemical reactivity, and suitability for various research and industrial purposes.

Properties

IUPAC Name

N'-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-17-14(19)15(20)18-11-16(9-3-4-10-16)12-5-7-13(21-2)8-6-12/h5-8H,3-4,9-11H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVORLALJROPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC1(CCCC1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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